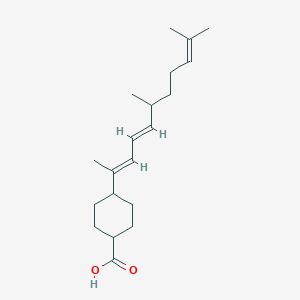
indol-3-ylacetyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indol-3-ylacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of indol-3-ylacetic acid. It derives from a coenzyme A and an indole-3-acetic acid. It is a conjugate acid of an indol-3-ylacetyl-CoA(4-).
Applications De Recherche Scientifique
Plant Growth and Hormone Regulation
Indol-3-ylacetyl-CoA in Plant Growth : Research indicates that indol-3-ylacetyl-CoA derivatives, such as 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, have a significant growth-promoting effect in plants. This effect surpasses that of indol-3-ylacetic acid, suggesting a crucial role in plant development (Keglević & Pokorný, 1969).
Enzymatic Synthesis in Plants : Studies have shown that specific enzymes in plants like Zea mays can catalyze the formation of indol-3-ylacetyl-CoA derivatives, such as indol-3-ylacetyl-myo-inositol, from indol-3-ylacetic acid and UDP-glucose. This synthesis is vital for plant hormone regulation (Michalczuk & Bandurski, 1982).
Enzyme Characterization and Applications
Characterization of Related Enzymes : Research has been conducted on the purification and characterization of enzymes like indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase. These enzymes are involved in transferring indol-3-ylacetate from indol-3-ylacetyl-CoA derivatives to other molecules, which is crucial for understanding plant hormone dynamics (Kęsy & Bandurski, 1990).
Enzyme Synthesis and Antibody Preparation : Studies on the synthesis of indol-3-ylacetylglucose synthase and the preparation of antibodies to this enzyme have provided insights into the biosynthesis of indol-3-ylacetic acid conjugates in plants like maize, aiding in understanding plant growth mechanisms (Kowalczyk & Bandurski, 1991).
Biological Activity and Metabolism
Metabolism of Indole-3-acetic Acid : Metabolites of indole-3-acetic acid, such as N-(6-hydroxyindol-3-ylacetyl)-phenylalanine, have been identified in plants like Arabidopsis thaliana. These metabolites are important for understanding the metabolic processes of IAA in plants (Kai et al., 2007).
Stable-Isotope Labeled Metabolites : The synthesis of stable-isotope labeled metabolites of indol-3-ylacetic acid, important for plant growth and development, aids in the study of plant hormone regulation and their physiological significance (Ilić et al., 1997).
Enzymatic Synthesis and Hydrolysis
- Enzymatic Hydrolysis and Synthesis : Studies reveal the enzymatic synthesis of indol-3-ylacetyl-myo-inositol and its hydrolysis, shedding light on the hormone metabolizing processes in plants. Understanding these processes is crucial for manipulating plant growth and development (Kowalczyk & Bandurski, 1990).
Structural Analysis and Synthesis
Structural Analysis : Crystal structure analysis of compounds like N-(indol-3-ylacetyl)-L-valine provides insights into their stereochemical properties, aiding in understanding their biological activity and potential applications in agriculture and biotechnology (Kojić-Prodić et al., 1993).
Synthesis Techniques : Research on the synthesis and functionalization of indoles through various chemical reactions, including palladium-catalyzed reactions, offers methods for producing biologically active compounds, potentially useful in plant science and pharmaceuticals (Cacchi & Fabrizi, 2005).
Propriétés
Nom du produit |
indol-3-ylacetyl-CoA |
|---|---|
Formule moléculaire |
C31H43N8O17P3S |
Poids moléculaire |
924.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1H-indol-3-yl)ethanethioate |
InChI |
InChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
WXOGUAPLOCTRFO-HSJNEKGZSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



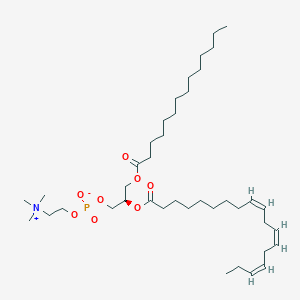

![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)


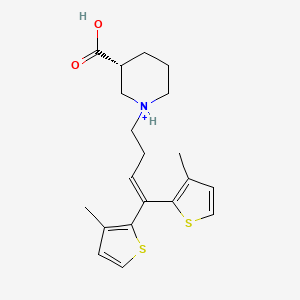
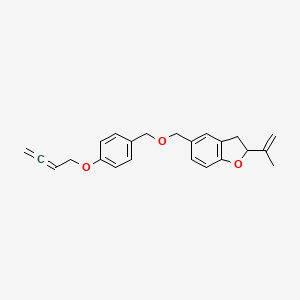

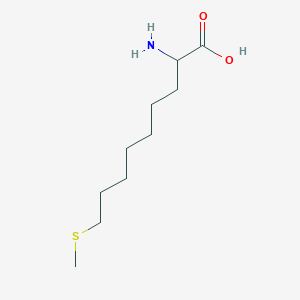
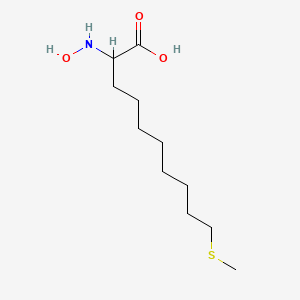

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
